Bucindolol
Vue d'ensemble
Description
Le Bucindolol est un bêta-bloqueur non sélectif avec des propriétés de blocage alpha faibles supplémentaires et une activité sympathomimétique intrinsèque dans certains systèmes modèles . Il a été étudié pour son utilisation potentielle dans le traitement de l'insuffisance cardiaque, bien qu'il n'ait pas été approuvé par la FDA en raison de problèmes d'intégrité des données soumises .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Bucindolol is a non-selective beta blocker with additional weak alpha-blocking properties . It primarily targets the β1 and β2 adrenergic receptors on cardiac myocytes . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and myocardial oxygen consumption .
Mode of Action
This compound acts by blocking the β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines such as epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . Its additional α1 antagonist activity contributes to its mild vasodilator effect .
Biochemical Pathways
This compound’s action on the adrenergic receptors affects several biochemical pathways. One key pathway is the protein kinase B/mammalian target of the rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling . This compound mitigates the activation of this pathway in response to norepinephrine . This modulation of cardiac remodeling is mediated by oxidative stress .
Pharmacokinetics
It’s known that the therapeutic response to this compound varies by its mechanism, genetic polymorphisms in adrenergic receptors, and clinical setting .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of certain genetic polymorphisms. These observations could be due to the exaggerated sympatholytic response to this compound in these sub-groups that may be mediated by genetic polymorphisms or changes in gene regulation due to advanced heart failure .
Analyse Biochimique
Biochemical Properties
Bucindolol acts on the β1 and β2 receptors, and has additional α1 antagonist activity . It interacts with these receptors to exert its effects .
Cellular Effects
This compound has been shown to modulate cardiac remodeling by attenuating oxidative stress in H9c2 cardiac cells exposed to norepinephrine . It influences cell function by mitigating the activation of the protein kinase B/mammalian target of the rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β1 and β2 adrenergic receptors and α1 receptors .
Dosage Effects in Animal Models
In a pig model of acute myocardial ischemia, this compound at a dosage of 6 mg/kg IV was administered in two equally divided doses . It decreased the incidence of ventricular fibrillation and maintained left ventricular function .
Méthodes De Préparation
La synthèse du Bucindolol implique plusieurs étapes clés :
Réaction de déplacement : Le groupe diméthylamino dans la gramine est déplacé par l'anion provenant du 2-nitropropane, ce qui conduit à la formation de 3-(2-méthyl-2-nitropropyl)indole.
Réduction : Cet intermédiaire est ensuite réduit en amine alpha,alpha-diméthyltryptamine.
Formation d'époxyde : Séparément, le 2-hydroxybenzonitrile réagit avec l'épichlorhydrine pour former un époxyde.
Combinaison : Les deux intermédiaires sont combinés pour produire du this compound.
Analyse Des Réactions Chimiques
Le Bucindolol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les mécanismes réactionnels détaillés ne soient pas largement documentés.
Réduction : La réduction des intermédiaires est une étape cruciale dans sa synthèse.
Substitution : Le déplacement du groupe diméthylamino dans la gramine est une réaction de substitution.
Les réactifs courants utilisés dans ces réactions comprennent le 2-nitropropane, l'épichlorhydrine et des agents réducteurs pour l'étape de réduction . Le principal produit formé à partir de ces réactions est le this compound lui-même.
4. Applications de la recherche scientifique
Médecine : Il a été étudié pour le traitement de l'insuffisance cardiaque et de la fibrillation auriculaire.
5. Mécanisme d'action
Le this compound agit en réduisant la libération de noradrénaline par le blocage des adréno-récepteurs présynaptiques bêta-2 et alpha-1 . Cette action contribue à réduire la fréquence cardiaque et la tension artérielle, ce qui la rend utile dans la gestion de l'insuffisance cardiaque et de la fibrillation auriculaire .
Comparaison Avec Des Composés Similaires
Le Bucindolol est comparé à d'autres bêta-bloqueurs tels que :
Epanolol et Primidolol : Ces composés partagent des propriétés de blocage bêta similaires, mais diffèrent dans leurs profils pharmacologiques spécifiques et leurs applications cliniques.
La particularité du this compound réside dans la combinaison de ses propriétés de blocage bêta et de blocage alpha faibles, ainsi que dans son activité sympathomimétique intrinsèque dans certains systèmes modèles .
Propriétés
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMYKMYQHCBIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046744 | |
Record name | Bucindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-11-4 | |
Record name | Bucindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.